4-(1-piperidinyl)-3-(1-piperidinylmethyl)-2H-chromen-2-one
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Overview
Description
4-(1-piperidinyl)-3-(1-piperidinylmethyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.199428076 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A study highlighted the synthesis of pyrano[3, 2-c]chromene derivatives, where piperidine was used as a catalyst. These compounds demonstrated significant in vitro anticancer activity against various cancer cell lines such as mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2). Notably, some compounds exhibited exceptional antitumor activity, showcasing cell cycle arrest at the G2/M phases and inducing apoptosis in cancer cells (El-Agrody et al., 2020).
Cytotoxic Activity
Another research synthesized 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes using piperidine. These compounds were tested for their cytotoxic activities against six human tumor cell lines, showing significant cytotoxic activity, which underscores their potential in developing new anticancer agents (Vosooghi et al., 2010).
Synthesis of Functionalized Chromen-5-ones
A methodology was developed for the regioselective synthesis of a library of functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones. Piperidine played a crucial role as a catalyst in this process, facilitating the creation of new bonds in a single operation, thus contributing to the advancement of organic synthesis techniques (Kamalraja et al., 2012).
Synthesis of Chromeno[2,3-b]pyridine Derivatives
Piperidine-mediated cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles was developed to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives. This novel transformation offers a highly efficient route to synthesize functionalized 5H-chromeno[2,3-b]pyridines, demonstrating the versatility of piperidine in facilitating complex chemical reactions (Zhang et al., 2021).
Anti-influenza Virus Activity
A study reported the synthesis of bis(4H-chromene-3-carbonitrile) derivatives through a multicomponent reaction involving piperidine. These derivatives were evaluated for their anti-influenza H5N1 virus activities, highlighting the potential of such compounds in antiviral research (Abdella et al., 2017).
Antimicrobial Activity
The synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated significant antimicrobial activities. This compound was synthesized using piperidine and evaluated against various bacterial and fungal strains, showing bactericidal and fungicidal effects. This underscores the potential of chromene derivatives in antimicrobial research (Okasha et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-piperidin-1-yl-3-(piperidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-20-17(15-21-11-5-1-6-12-21)19(22-13-7-2-8-14-22)16-9-3-4-10-18(16)24-20/h3-4,9-10H,1-2,5-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMJWUJZNIYRFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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